molecular formula C12H15F3N4O B2415416 2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one CAS No. 1909306-51-9

2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one

Cat. No. B2415416
CAS RN: 1909306-51-9
M. Wt: 288.274
InChI Key: XBMSMEOOYCYCGA-UHFFFAOYSA-N
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Description

The compound “2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-5-yl}ethan-1-one” is a complex organic molecule. Its InChI code is 1S/C12H15F3N4O/c13-12(14,15)10(20)19-6-1-8-9(18-7-17-8)11(19)2-4-16-5-3-11/h7,16H,1-6H2,(H,17,18) .


Molecular Structure Analysis

The molecular structure of this compound is based on the imidazo[4,5-c]pyridine and piperidine rings, which are connected in a spiro configuration. The molecule also contains a trifluoroethyl group attached to the carbonyl carbon .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which are structurally similar to the compound , are widely used in the agrochemical industry . They are primarily used for protecting crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of 1,3-Diaryl-5-(Trifluoromethyl)-1H-1,2,4-Triazole Compounds

A method has been described for the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds via intramolecular oxidative cyclization of the N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates . This method provides excellent yields without any purification .

Biological Activities

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These compounds show high levels of biological activities such as antifungal, antibacterial, anticancer, antimicrobial, anticoagulant, anticonvulsant, and antidepressant .

Development of Organic Compounds Containing Fluorine

The development of organic compounds containing fluorine has been made possible by the development of trifluoromethylpyridine derivatives . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Synthesis of Heterocycle Nitrogen-Rich Tetrazole

Amidines, in addition to being used in the synthesis of 1,2,4-triazole compounds, can be used in the synthesis of heterocycle nitrogen-rich tetrazole by 1,3-dipolar cycloaddition reactions .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

2,2,2-trifluoro-1-spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-5-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O/c13-12(14,15)10(20)19-6-1-8-9(18-7-17-8)11(19)2-4-16-5-3-11/h7,16H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMSMEOOYCYCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(CCNCC2)C3=C1NC=N3)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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